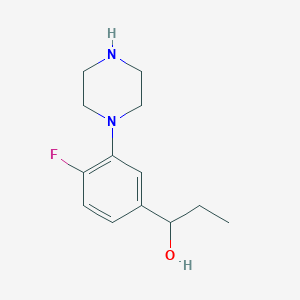
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol is a chemical compound with the molecular formula C13H19FN2O. It is characterized by the presence of a fluorine atom, a piperazine ring, and a propanol group.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol typically involves the reaction of 4-fluoro-3-nitrobenzene with piperazine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Análisis De Reacciones Químicas
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react with other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in developing pharmaceuticals, particularly as a building block for drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in the synthesis of bioactive molecules that can interact with various biological targets, aiding in the study of cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol include:
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-ol: This compound shares a similar structure but differs in the position of the fluorine atom.
1-(4-Fluorophenyl)piperazine: Lacks the propanol group, which affects its chemical properties and applications.
4-Fluoro-3-nitrobenzene: A precursor in the synthesis of the target compound, differing in the presence of a nitro group instead of a piperazine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H19FN2O |
|---|---|
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-piperazin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H19FN2O/c1-2-13(17)10-3-4-11(14)12(9-10)16-7-5-15-6-8-16/h3-4,9,13,15,17H,2,5-8H2,1H3 |
Clave InChI |
IRCJSLGQPMBMGY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)F)N2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















